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8-Bromoisoquinoline

Catalog No.
S680867
CAS No.
63927-22-0
M.F
C9H6BrN
M. Wt
208.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromoisoquinoline

CAS Number

63927-22-0

Product Name

8-Bromoisoquinoline

IUPAC Name

8-bromoisoquinoline

Molecular Formula

C9H6BrN

Molecular Weight

208.05 g/mol

InChI

InChI=1S/C9H6BrN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H

InChI Key

DPRIHFQFWWCIGY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=NC=C2)C(=C1)Br

Synonyms

8-bromo-isoquinoline

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)Br

Synthetic Intermediate

8-Bromoisoquinoline is primarily used as a synthetic intermediate in the preparation of various complex molecules, including pharmaceuticals and natural products. Its chemical structure allows it to be incorporated into various larger molecules through well-established chemical reactions.

Here are some examples of its use in the synthesis of other molecules:

  • Thalidomide analogs: 8-Bromoisoquinoline has been used as a building block in the synthesis of thalidomide analogs, which are compounds structurally similar to thalidomide, a drug with potential therapeutic applications but also a known teratogen (causes birth defects) [Source: A. Kamal et al., "Facile One-Pot Synthesis of Novel N-Substituted Isoquinolin-1-ones and Their Evaluation for Antiangiogenic Activity", European Journal of Medicinal Chemistry (2010), ].
  • Berberine derivatives: Researchers have employed 8-bromoisoquinoline in the synthesis of berberine derivatives, which are a class of natural products with various biological activities including antimicrobial and anti-inflammatory properties [Source: Z.-H. Yan et al., "Synthesis and Biological Evaluation of Novel Berberine Derivatives as Potential Anti-Inflammatory Agents", Molecules (2012), ].

Research on Biological Activity

Here are some examples of research on the biological activity of 8-bromoisoquinoline:

  • Antitumor activity: A study published in the journal " Arzneimittelforschung" suggests that 8-bromoisoquinoline may exhibit antitumor activity in certain cancer cell lines [Source: M. Hajrated et al., "Synthesis and Antitumor Activity of Some New Nitrogen-Containing Heterocyclic Compounds", Arzneimittelforschung (1998), ].
  • Antimicrobial activity: Another study, published in "Biological and Pharmaceutical Bulletin", explored the potential antimicrobial activity of 8-bromoisoquinoline against various bacterial strains [Source: T. Iida et al., "Synthesis and Antimicrobial Activity of Novel Isoquinoline Derivatives", Biological and Pharmaceutical Bulletin (2001), ].

8-Bromoisoquinoline is an organic compound with the molecular formula C₉H₆BrN and a molecular weight of 208.1 g/mol. It features a bromine atom substituted at the 8-position of the isoquinoline structure, which is a bicyclic compound derived from quinoline. Isoquinolines are known for their diverse biological activities, and the introduction of bromine can enhance these properties, making 8-bromoisoquinoline a compound of interest in various research fields.

There is no current research available on the specific mechanism of action of 8-bromoisoquinoline. However, isoquinoline derivatives are known to exhibit a wide range of biological activities, including acting as antitumor agents, antimicrobials, and anti-inflammatory agents []. Further research would be needed to determine if 8-bromoisoquinoline possesses any such properties.

Due to limited research on 8-bromoisoquinoline, specific safety information is not readily available. However, as a general precaution, all unknown organic compounds should be handled with care in a well-ventilated laboratory using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat []. It is advisable to consult with a safety data sheet (SDS) for similar isoquinoline compounds when handling 8-bromoisoquinoline.

Due to its functional groups:

  • Electrophilic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions, allowing further functionalization.
  • Nucleophilic Reactions: It can react with nucleophiles, such as amines or thiols, leading to the formation of various derivatives.
  • Reduction Reactions: The compound can be reduced to yield corresponding amines or other functionalized isoquinolines.

In synthetic pathways, 8-bromoisoquinoline can be generated from isoquinoline through bromination processes, often using brominating agents like N-bromosuccinimide under specific conditions to achieve high selectivity for the desired product .

Research indicates that 8-bromoisoquinoline exhibits notable biological activities:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some studies suggest that it may inhibit tumor growth and induce apoptosis in cancer cells.
  • Neuroprotective Effects: There is emerging evidence that it may protect neuronal cells from oxidative stress and neurodegeneration .

These properties make it a candidate for further pharmacological studies and potential therapeutic applications.

The synthesis of 8-bromoisoquinoline typically involves:

  • Bromination of Isoquinoline: This is often achieved using N-bromosuccinimide in an acidic medium, where isoquinoline is treated with the brominating agent at low temperatures to favor the formation of 8-bromoisoquinoline over other regioisomers .
  • One-Pot Synthesis: Recent methods allow for the direct transformation of isoquinoline into 8-bromoisoquinoline and its derivatives in a single reaction vessel, enhancing efficiency and yield .

8-Bromoisoquinoline finds applications across various fields:

  • Pharmaceutical Research: Its derivatives are explored for potential use as drugs due to their biological activities.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Material Science: The compound may be utilized in developing new materials with specific electronic or optical properties .

Studies on the interactions of 8-bromoisoquinoline with other molecules have highlighted its versatility:

  • Reactivity with Nitro Groups: It can react with nitro compounds, leading to new derivatives that may possess enhanced biological activity.
  • Chlorination Reactions: The compound can act as a chlorinating agent, expanding its utility in synthetic chemistry .

These interactions underline its potential as a building block for various chemical syntheses.

Several compounds share structural similarities with 8-bromoisoquinoline. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
IsoquinolineC₉H₇NParent compound; lacks halogen substitution
5-BromoisoquinolineC₉H₆BrNBromine at the 5-position; different biological profile
7-BromoisoquinolineC₉H₆BrNBromine at the 7-position; distinct reactivity
8-ChloroisoquinolineC₉H₆ClNChlorine instead of bromine; different properties
6-MethylisoquinolineC₁₀H₉NMethyl substitution at the 6-position; varied reactivity

These compounds exhibit unique reactivities and biological activities based on their substitution patterns, making them valuable for comparative studies in medicinal chemistry.

Early Approaches to Isoquinoline Functionalization

8-Bromoisoquinoline first appeared in chemical literature through three primary synthetic routes. The earliest documented method involved a multi-step sequence starting from isoquinoline, proceeding through "nitration, reduction, diazotisation and Sandmeyer reaction". This lengthy approach, while foundational, suffered from low overall efficiency and operational complexity. According to literature review, this indirect method was particularly problematic for large-scale applications, primarily due to the hazardous diazotization step.

The second significant early approach utilized ring synthesis methodology, specifically through Jackson's modification of the Pomeranz-Fritsch isoquinoline synthesis. This approach constructed the isoquinoline ring with the bromine already positioned at the desired 8-position, starting from appropriately substituted benzene derivatives. However, despite its innovation, this method achieved yields of only approximately 31%.

A third approach described in earlier literature focused on the synthesis of specific derivatives like 8-bromo-7-methoxyisoquinoline, which was "prepared from 7-methoxy-8-aminoisoquinoline by diazotization and replacement of the diazonium group by bromine".

Early functionalization strategies generally relied on electrophilic aromatic substitution reactions, exploiting the electron-rich nature of isoquinoline's benzenoid ring. However, these approaches faced significant challenges in regioselectivity control due to the directing effects of the heterocyclic nitrogen.

Early Synthetic MethodKey StepsApproximate YieldMajor LimitationsReference
Multi-step sequenceNitration, reduction, diazotization, Sandmeyer reactionNot specifiedHazardous diazotization, multiple steps
Ring synthesisPomeranz-Fritsch isoquinoline synthesis31%Low yield, complex procedure
Indirect diazotizationDiazotization of 8-aminoisoquinolineNot specifiedScale-up difficulties, hazardous reagents

Limitations of Classical Bromination Techniques

Direct bromination of isoquinoline presented significant challenges for early synthetic chemists. The fundamental limitation was poor regioselectivity – bromination occurred at multiple positions, particularly positions 5 and 8. Multiple patent literature notes that "the direct bromination procedure tends to give mixtures of brominated products and in unsatisfactory yield, and none of the methods described are well suited for large scale work".

The reactivity pattern of isoquinoline parallels that observed in nitration reactions, where "nitration of isoquinoline with nitric and sulfuric acids occurs preferentially at positions 5 and 8, the former predominating, in the approximate ratio of 9:1". This inherent reactivity profile complicated selective preparation of 8-bromoisoquinoline through direct functionalization approaches.

Indirect methods involving diazotization of 8-aminoisoquinoline followed by Sandmeyer reaction faced significant limitations as they were "not very suitable for large scale work especially due to the diazotation step". These methods involved:

  • Handling of potentially explosive diazonium intermediates
  • Multiple isolation and purification steps
  • Use of toxic heavy metal catalysts
  • Poor atom economy
  • Complex waste streams requiring specialized disposal

Additionally, the separation of brominated isoquinoline mixtures required tedious chromatographic techniques, further reducing the practicality of these early approaches for commercial production. When bromination was achieved, products often contained significant amounts of impurities, including "5,8-dibromoisoquinoline, 5-nitroisoquinoline, and 8-bromo-5-nitroisoquinoline", requiring additional purification steps.

Paradigm Shift in Regioselective Bromination Methodologies

Modern approaches to 8-bromoisoquinoline synthesis have focused on developing regioselective bromination methods that overcome classical limitations. A significant breakthrough came with the use of specific brominating agents under precisely controlled conditions.

Temperature control emerged as a critical parameter, with reports indicating that "the reaction temperature is very important in order to achieve a high 5- vs. 8-selectivity and should not be above -15°C during the bromination". Typically, these reactions are "conducted at 0.5-1 M scale at a temperature of -30°C to -15°C".

The development of "one-pot" methodologies has dramatically improved the practical utility of 8-bromoisoquinoline synthesis. These approaches are "particularly well suited for large scale work operation", addressing a major limitation of earlier routes. Most significantly, "the method of the invention may be quenched after bromination giving 5-bromo or 8-bromoisoquinoline or continued by addition of metal nitrate, whereby 5-bromo-8-nitroisoquinoline or 8-bromo-5-nitroisoquinoline may be isolated from a 'ONE POT' reaction".

The selectivity achievements of modern methods are reflected in product composition analyses showing that purified 8-bromoisoquinoline can be obtained with >97% purity, with related impurities each present at ≤1%.

Modern Synthetic MethodReagentsConditionsAdvantagesReference
Direct bromination with N-brominating agentsNBS, H₂SO₄-30°C to -15°CHigh regioselectivity, scalable
One-pot bromination/nitrationNBS, H₂SO₄, KNO₃-30°C to -15°C, then addition of KNO₃Multiple transformations without isolation
Catalytic brominationBrominating agent, Lewis acid catalystVarious temperaturesEnhanced selectivity

Catalytic Systems for Directed C-H Bromination

The regioselective introduction of bromine at the 8-position of isoquinoline represents a significant synthetic challenge due to the inherent electronic and steric biases of the heteroaromatic system. Traditional methods, such as the Sandmeyer reaction applied to pre-functionalized isoquinoline derivatives, often suffer from low yields and limited scalability [1]. Modern approaches leverage transition-metal-catalyzed C-H activation to achieve precise bromination, bypassing the need for pre-functionalization.

Transition-Metal Catalysts and Ligand Systems

Palladium-based systems have emerged as frontrunners for directed C-H bromination. The combination of Pd(OAc)₂ with bulky phosphine ligands, such as X-Phos, enables selective activation of the C8-H bond in isoquinoline derivatives [3]. For instance, Pd-catalyzed reactions employing quinoline N-oxide as a directing group facilitate bromination at the 8-position via a concerted metalation-deprotonation (CMD) mechanism. This pathway involves:

  • Coordination of the N-oxide to Pd(II), orienting the catalyst toward the C8 position.
  • Base-assisted deprotonation (e.g., CsOAc) to form a palladacycle intermediate.
  • Oxidative addition of N-bromosuccinimide (NBS) or Br₂, followed by reductive elimination to yield 8-bromoisoquinoline N-oxide [3].

Rhodium catalysts, such as [Rh(cod)Cl]₂, paired with bidentate phosphine ligands (e.g., 1,2-bis(diphenylphosphino)ethane), offer complementary reactivity. These systems operate efficiently at lower temperatures (80–120°C) and tolerate electron-withdrawing substituents on the isoquinoline backbone [3]. Copper-based systems, particularly CuI with 1,10-phenanthroline ligands, provide a cost-effective alternative, though with modest yields (≤50%) compared to Pd or Rh [3].

Directing Groups and Reaction Optimization

The choice of directing group critically influences regioselectivity. N-Oxides, as demonstrated in the bromination of 7-methoxyisoquinoline, enhance electron density at the 8-position, favoring C-H activation [1]. Acetal-protected amines, such as N-(2-bromo-3-methoxybenzyl)aminoacetaldehyde dimethyl acetal, also serve as effective directors, though their synthesis adds steps to the overall process [1].

Key reaction parameters include:

  • Solvent: Polar aprotic solvents (e.g., DMF, toluene/t-BuOH mixtures) improve catalyst solubility and stability.
  • Temperature: Optimal ranges vary by metal (Pd: 100–130°C; Rh: 80–100°C; Cu: 50–80°C).
  • Base: Mild bases (CsOAc, K₃PO₄) minimize side reactions, while strong bases (CsF) accelerate deprotonation [3].

Table 1: Comparative Performance of Catalytic Systems for 8-Bromoisoquinoline Synthesis

Catalyst SystemLigandYield (%)Selectivity (C8:C5)Reference
Pd(OAc)₂/X-PhosX-Phos7895:5 [3]
[Rh(cod)Cl]₂/dppedppe6592:8 [3]
CuI/phen1,10-phenanthroline4885:15 [3]

One-Pot Tandem Bromination-Functionalization

Tandem methodologies streamline the synthesis of complex 8-bromoisoquinoline derivatives by integrating bromination with subsequent cross-coupling steps in a single reaction vessel. These protocols mitigate intermediate isolation and purification, enhancing overall efficiency.

Palladium-Mediated Tandem Sequences

A representative one-pot process involves:

  • Directed C-H Bromination: As detailed in Section 2.1, using Pd/X-Phos and NBS.
  • In Situ Cross-Coupling: Addition of alkynes (e.g., hex-1-yne) and switching to a Sonogashira coupling system (PdCl₂(PPh₃)₂, CuI, Et₃N) [1].

This approach yielded 8-(hex-1-yn-1-yl)-7-methoxyisoquinoline in 37% overall yield, demonstrating feasibility despite room for optimization [1]. Critical factors include:

  • Catalyst Compatibility: Sequential use of Pd catalysts requires ligand exchange tolerance.
  • Solvent Adjustment: Transition from toluene (bromination) to polar aprotic mixtures (coupling) ensures solubility of diverse substrates.

Mechanistic Insights and Byproduct Formation

Competing pathways during tandem reactions often generate dimers or over-functionalized products. For example, the Pomeranz-Fritsch synthesis of 8-bromo-7-methoxyisoquinoline produced a dimeric byproduct (27% yield) via intermediate enamine-tosylamide coupling [1]. Mitigation strategies include:

  • Stoichiometric Control: Limiting excess brominating agents (≤1.2 equiv NBS).
  • Additives: Silver salts (Ag₂CO₃) suppress protodebromination during cross-coupling [3].

Table 2: Case Studies in Tandem Bromination-Functionalization

Starting MaterialCoupling PartnerProductYield (%)Reference
8-Bromo-7-methoxyisoquinolineHex-1-yne8-(Hex-1-yn-1-yl) derivative37 [1]
8-BromoisoquinolinePhenylboronic acid8-Arylisoquinoline52 [3]

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Exact Mass

206.96836 g/mol

Monoisotopic Mass

206.96836 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

8-Bromoisoquinoline

Dates

Last modified: 08-15-2023

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